BenchChemオンラインストアへようこそ!

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate

ADME Metabolic Stability Gamma-Secretase

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate (CAS 1781149-47-0) is a orthogonally protected, gem-difluorinated azepane building block with molecular formula C₁₃H₂₄F₂N₂O₂ and molecular weight 278.34 g/mol. The compound features a Boc-protected azepane nitrogen, a free primary amine on the 5-(2-aminoethyl) side chain, and a 4,4-gem-difluoro substitution that pre-installs the metabolically and conformationally critical CF₂ motif.

Molecular Formula C13H24F2N2O2
Molecular Weight 278.34 g/mol
Cat. No. B13540307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate
Molecular FormulaC13H24F2N2O2
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CCN
InChIInChI=1S/C13H24F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h10H,4-9,16H2,1-3H3
InChIKeyVBRJQCZFZUBNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate (CAS 1781149-47-0): Procurement-Grade Fluorinated Azepane Building Block


Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate (CAS 1781149-47-0) is a orthogonally protected, gem-difluorinated azepane building block with molecular formula C₁₃H₂₄F₂N₂O₂ and molecular weight 278.34 g/mol . The compound features a Boc-protected azepane nitrogen, a free primary amine on the 5-(2-aminoethyl) side chain, and a 4,4-gem-difluoro substitution that pre-installs the metabolically and conformationally critical CF₂ motif [1]. This substitution pattern is increasingly recognized in medicinal chemistry as a key determinant of potency and pharmacokinetic performance in advanced lead series, including γ-secretase inhibitors, NaV1.8 inhibitors, and HBV capsid assembly modulators [1].

Why Non-Fluorinated or gem-Dimethyl Azepane Building Blocks Cannot Substitute for Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate


The 4,4-gem-difluoro motif is not a passive bioisostere—it actively reshapes three physicochemical properties critical to downstream lead optimization. First, replacement of gem-dimethyl with gem-difluoro overcomes high metabolic clearance observed with the dimethyl analogs, as demonstrated in the 2-oxoazepane γ-secretase inhibitor series [1]. Second, the electron-withdrawing fluorine atoms reduce the azepane nitrogen pKa by 0.3–0.5 units and decrease lipophilicity by approximately 0.54–0.55 LogP units relative to non-fluorinated cycloalkane counterparts, altering both protonation state at physiological pH and passive permeability [2]. Third, di-fluorination biases the seven-membered ring toward a narrower conformational ensemble, a feature not achievable with non-fluorinated or mono-fluorinated analogs [3]. Procuring a non-fluorinated or gem-dimethyl analog therefore surrenders these three advantages simultaneously, forcing re-optimization of ADME and target engagement in later synthetic steps.

Quantitative Differentiation Evidence for Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate


Metabolic Stability: gem-Difluoro Overcomes High Clearance of gem-Dimethyl Azepane Analogs

In a matched-pair comparison within the 2-oxoazepane γ-secretase inhibitor series, the 5,5-dimethyl analogs exhibited high metabolic clearance in early ADME profiling. Replacement of the gem-dimethyl group with the bioisosteric gem-difluoro group overcame this clearance liability while maintaining low nanomolar potency [1]. The gem-difluoro substitution was described as a 'key factor to ensure both potency and metabolic stability of these compounds [1].'

ADME Metabolic Stability Gamma-Secretase

Amine Basicity Modulation: gem-Difluorination Reduces Azepane pKa by 0.3–0.5 Units

A systematic study of gem-difluorinated C3–C7 cycloalkane amines (including seven-membered azepane-ring analogs) established that gem-difluorination decreases the pKa of the adjacent amine by 0.3–0.5 units relative to the non-fluorinated counterpart [1]. This pKa shift is attributable to the inductive electron-withdrawing effect of the CF₂ group and is consistent across both acyclic and cyclic aliphatic amine series [1].

Physicochemical Properties pKa Drug Design

Lipophilicity Modulation: gem-Difluorination Decreases LogP by 0.54–0.55 Units

In the same systematic cycloalkane study, gem-difluorination decreased LogP values by 0.54–0.55 units compared to non-fluorinated analogs for C3–C7 ring systems [1]. This reduction in lipophilicity runs counter to the common assumption that fluorination always increases LogP; for geminal CF₂ on saturated rings, the inductive effect dominates, producing a net decrease [1].

Lipophilicity LogP Drug Design

Conformational Control: Di-Fluorination Reduces Azepane Ring Conformational Disorder

A dedicated conformational study of substituted azepanes by ¹H NMR and computational modeling demonstrated that fluorine substitution more effectively reduces conformational disorder than hydroxyl substitution on the seven-membered ring [1]. This conformational biasing effect is critical because the bioactive conformation of azepane-containing ligands often determines target binding affinity and selectivity [1].

Conformational Analysis Fluorine Effect Azepane

Pharmacological Validation: 4,4-Difluoroazepane-Containing NaV1.8 Inhibitor Achieves 50 nM IC₅₀ with >200-Fold Isoform Selectivity

Compound 2c, built on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold, inhibited human NaV1.8 with an IC₅₀ of 50.18 ± 0.04 nM in HEK293 cells and exhibited >200-fold selectivity over human NaV1.1, NaV1.5, and NaV1.7 channels, and >800-fold selectivity over hERG [1]. At 30 mg/kg p.o., compound 2c demonstrated significant analgesic efficacy in a post-surgical mouse model without cardiac liability [1].

NaV1.8 Pain Ion Channel Selectivity

Antiviral Validation: Di-Fluoro Azepane HBV CAM Lead Achieves DNA EC₅₀ of 8.5 nM

Optimization of a di-fluoro azepane series targeting the HBV capsid assembly modulator (CAM) mechanism yielded a lead compound with a DNA EC₅₀ of 8.5 nM in the HepG2.2.15 cellular assay [1]. The separated diastereomers of a related compound gave HBV EC₅₀ values of 40 nM and 24 nM, approximately 10-fold more potent than their non-fluorinated seven-membered azepane counterparts [1]. The series was characterized as having 'exceptional potency, pharmacokinetic, and solubility properties [2].'

HBV Capsid Assembly Modulator Antiviral

Optimal Research and Procurement Application Scenarios for Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate


Synthesis of Metabolically Stable γ-Secretase Inhibitor Leads for Alzheimer's Disease

Medicinal chemistry teams developing γ-secretase inhibitors can employ this building block as a direct precursor to 5,5-difluoro-2-oxoazepane scaffolds. The pre-installed gem-difluoro group avoids the high metabolic clearance that forced abandonment of earlier gem-dimethyl analogs [1]. After Boc deprotection and elaboration of the aminoethyl side chain, the resulting difluoroazepane core retains low nanomolar potency while enabling oral activity in transgenic mouse models of Alzheimer's disease [1].

Construction of Selective NaV1.8 Inhibitors for Non-Addictive Pain Therapeutics

The 4,4-difluoroazepane moiety is a critical pharmacophoric element in the 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold, which delivers 50 nM NaV1.8 inhibition with >200-fold selectivity over cardiac and CNS NaV isoforms [2]. Deprotection of the target building block provides the free azepane amine for direct coupling to nicotinamide or benzamide cores, enabling rapid SAR exploration around a validated pain target with demonstrated in vivo efficacy at 30 mg/kg p.o. in post-surgical models [2].

Development of HBV Capsid Assembly Modulators (CAMs) with Sub-10 nM Cellular Potency

Di-fluoro azepane CAMs achieve DNA EC₅₀ values as low as 8.5 nM in HepG2.2.15 cells, representing an approximately 10-fold potency gain over non-fluorinated azepane counterparts [3]. The target building block, once deprotected, furnishes the difluoroazepane amine for sulfonyl carboxamide or related CAM scaffold construction, directly enabling access to a compound class described as having 'exceptional potency, pharmacokinetic, and solubility properties [3].'

General Fluorinated Fragment Library Design for Conformational Restriction and ADME Optimization

For organizations building fluorinated fragment or building block libraries, this compound offers the combined advantages of gem-difluoro-induced pKa reduction (0.3–0.5 units), LogP decrease (0.54–0.55 units), and conformational restriction [4]. These three physicochemical shifts—all achieved through a single, pre-installed CF₂ group—allow library designers to sample a chemically distinct region of property space without resorting to late-stage fluorination chemistry, which is often low-yielding and hazardous on azepane substrates [4].

Quote Request

Request a Quote for Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.